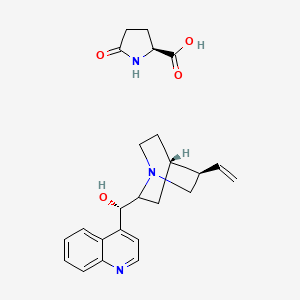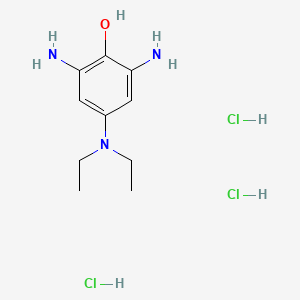
Zinc tetramethyl bis(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc tetramethyl bis(phosphate) is a chemical compound with the molecular formula C2H7O4P.1/2Zn. . This compound is part of the broader class of zinc phosphates, which are widely studied for their diverse functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc tetramethyl bis(phosphate) typically involves the reaction of zinc salts with phosphoric acid derivatives under controlled conditions. One common method is the hydrothermal reaction, where zinc salts and phosphoric acid are reacted at elevated temperatures and pressures to form the desired compound . The reaction conditions, such as temperature, pH, and molar ratios, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of zinc tetramethyl bis(phosphate) often involves large-scale hydrothermal synthesis or sol-gel methods. These methods are preferred due to their scalability and ability to produce high-purity products. The use of advanced reactors and precise control of reaction parameters ensures consistent quality and high yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc tetramethyl bis(phosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Zinc tetramethyl bis(phosphate) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide and phosphate derivatives, while substitution reactions can produce a variety of organophosphate compounds .
Wissenschaftliche Forschungsanwendungen
Zinc tetramethyl bis(phosphate) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Wirkmechanismus
The mechanism of action of zinc tetramethyl bis(phosphate) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It also plays a role in regulating cellular processes by modulating the activity of signaling pathways such as the NF-κB pathway . The precise mechanism of action depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc phosphate: A widely studied compound with applications in corrosion protection and biomedical fields.
Zinc sulfide: Known for its use in optoelectronics and as a phosphor material.
Zinc oxide: Commonly used in sunscreens, rubber manufacturing, and as a catalyst.
Uniqueness
Zinc tetramethyl bis(phosphate) is unique due to its specific molecular structure, which imparts distinct properties compared to other zinc compounds.
Eigenschaften
CAS-Nummer |
73008-55-6 |
|---|---|
Molekularformel |
C4H12O8P2Zn |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
zinc;dimethyl phosphate |
InChI |
InChI=1S/2C2H7O4P.Zn/c2*1-5-7(3,4)6-2;/h2*1-2H3,(H,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
LPLDJVOZPVFBGS-UHFFFAOYSA-L |
Kanonische SMILES |
COP(=O)([O-])OC.COP(=O)([O-])OC.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





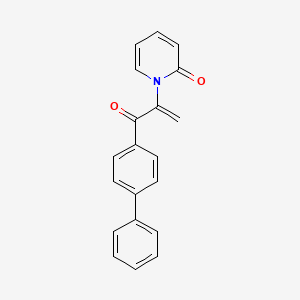
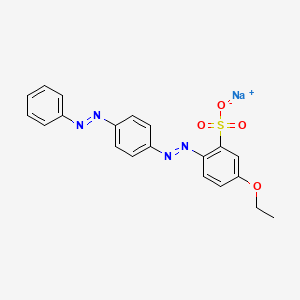

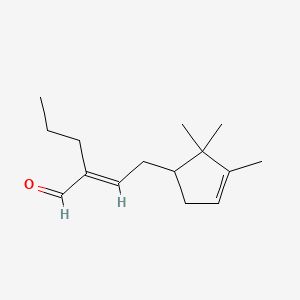
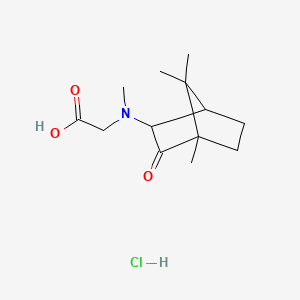
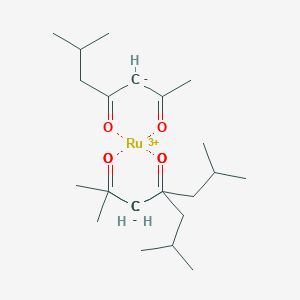
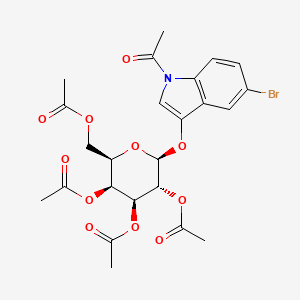
![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)
